molecular formula C11H16Cl2N4 B1427798 1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride CAS No. 1361116-37-1

1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride

Cat. No. B1427798
CAS RN: 1361116-37-1
M. Wt: 275.17 g/mol
InChI Key: NNUDHJBTGKGCRX-UHFFFAOYSA-N
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Description

“1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride” is a unique chemical compound. It has an empirical formula of C11H16Cl2N4 and a molecular weight of 275.18 . It is typically sold in solid form .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “this compound”, has been extensively studied from 2017 to 2021 . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string CN1N=C(C2=CC=CN=C12)C3CCNC3.Cl.Cl . The InChI representation is 1S/C11H14N4.2ClH/c1-15-11-9(3-2-5-13-11)10(14-15)8-4-6-12-7-8;;/h2-3,5,8,12H,4,6-7H2,1H3;2*1H .

Scientific Research Applications

Synthesis and Structural Analysis

1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride and related compounds have been the focus of various synthesis and structural analysis studies. For example, Wu et al. (2012) synthesized new pyrazolo[3,4-b]pyridin-3-ol compounds and studied their structure using X-ray diffraction (Wu, Tang, Huang, & Shen, 2012). Nikpassand et al. (2010) developed a method for regioselective synthesis of fused polycyclic pyrazolo[3,4-b]pyridines using ultrasound irradiation (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).

Biomedical Applications

In the field of biomedical research, pyrazolo[3,4-b]pyridines have been extensively studied. Donaire-Arias et al. (2022) reviewed over 300,000 1H-pyrazolo[3,4-b]pyridines, highlighting their diverse biomedical applications, including their synthesis and the diversity of their substituents (Donaire-Arias et al., 2022). Attaby et al. (2006) investigated the antiviral activity of certain pyrazolo[3,4-b]pyridine derivatives (Attaby, Elghandour, Ali, & Ibrahem, 2006).

Chemical Properties and Applications

The chemical properties and applications of pyrazolo[3,4-b]pyridine derivatives have also been a subject of interest. Polo et al. (2017) studied the microwave-assisted synthesis of these derivatives and their conversion into chalcone analogs (Polo, Ferrer-Pertuz, Trilleras, Quiroga, & Gutiérrez, 2017). Additionally, Harb et al. (2005) synthesized new pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridine derivatives via various condensation reactions (Harb, Abbas, & Mostafa, 2005).

Optical and Electrical Properties

Zedan et al. (2020) analyzed the optical and junction characteristics of pyrazolo pyridine derivatives, revealing their potential in electronic and photonic applications (Zedan, El-Taweel, & El-Menyawy, 2020).

Environmental and Material Science Applications

In environmental and material science, pyrazolo[3,4-b]pyridine derivatives have been explored for their potential as corrosion inhibitors and in the fabrication of heterojunctions. Dandia et al. (2013) synthesized pyrazolopyridine derivatives and investigated their use as corrosion inhibitors for mild steel in acidic environments (Dandia, Gupta, Singh, & Quraishi, 2013).

Future Directions

The future directions for the study of “1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride” and similar compounds are likely to continue to focus on their synthesis and potential biomedical applications .

properties

IUPAC Name

1-methyl-3-pyrrolidin-3-ylpyrazolo[3,4-b]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.2ClH/c1-15-11-9(3-2-5-13-11)10(14-15)8-4-6-12-7-8;;/h2-3,5,8,12H,4,6-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUDHJBTGKGCRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C(=N1)C3CCNC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride
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1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride
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1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride
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1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride
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1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride
Reactant of Route 6
1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride

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